1-ethyl-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide
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Overview
Description
1-ethyl-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide is a complex organic compound featuring a quinoxaline core, an oxazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoxaline Core: Starting with a benzene derivative, the quinoxaline core is synthesized through a condensation reaction with o-phenylenediamine.
Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
1-ethyl-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-ethyl-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide: shares similarities with other quinoxaline and oxazole derivatives, such as:
Uniqueness
Structural Complexity: The combination of the quinoxaline core and oxazole ring, along with the specific functional groups, makes this compound unique.
Its diverse reactivity and potential biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
1-ethyl-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-3-25-17-8-7-13(10-16(17)24-19(27)21(25)28)18(26)23-15-6-4-5-14(9-15)20-22-11-12(2)29-20/h4-11H,3H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSIOGDHUAVUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC=C(O4)C)NC(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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